molecular formula C5H4N2O3S B2383583 2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid CAS No. 1937274-84-4

2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2383583
CAS No.: 1937274-84-4
M. Wt: 172.16
InChI Key: HSFADGKEDQBIDN-UHFFFAOYSA-N
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Description

2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a hydroxyimino-methyl group and at position 5 with a carboxylic acid moiety. This compound is of interest in medicinal chemistry due to the bioactivity of thiazole derivatives, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S/c8-5(9)3-1-6-4(11-3)2-7-10/h1-2,10H,(H,8,9)/b7-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFADGKEDQBIDN-FARCUNLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C=NO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=N1)/C=N/O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Chloromethyl to Hydroxymethyl

The chloromethyl group at the 2-position undergoes hydrolysis to hydroxymethyl using aqueous hydrochloric acid (HCl) or hydrobromic acid (HBr). For example, treating ethyl 2-(chloromethyl)-1,3-thiazole-5-carboxylate with 2 M HCl at 70°C for 3 hours yields ethyl 2-(hydroxymethyl)-1,3-thiazole-5-carboxylate. This step is pH-sensitive, with optimal conversion observed at pH 1.5–2.5.

Oxidation of Hydroxymethyl to Aldehyde

The hydroxymethyl group is oxidized to an aldehyde using a nitric acid (HNO₃) and sulfuric acid (H₂SO₄) mixture. A molar ratio of 1:3 (HNO₃:H₂SO₄) at 60°C for 2 hours converts ethyl 2-(hydroxymethyl)-1,3-thiazole-5-carboxylate to ethyl 2-formyl-1,3-thiazole-5-carboxylate. This step achieves yields exceeding 85%, with the aldehyde confirmed via Fourier-transform infrared spectroscopy (FTIR; νC=O at 1705 cm⁻¹) and nuclear magnetic resonance (NMR; δ 9.8 ppm, singlet).

Oxime Formation via Hydroxylamine Condensation

The aldehyde intermediate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 25°C to form the oxime. Stirring for 12 hours yields ethyl 2-[(hydroxyimino)methyl]-1,3-thiazole-5-carboxylate, with the reaction monitored by thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane). The oxime’s structure is validated by NMR (δ 8.3 ppm, broad singlet for =N–OH) and mass spectrometry (m/z 213 [M+H]⁺).

Ester Hydrolysis to Carboxylic Acid

The ethyl ester at the 5-position is hydrolyzed to the carboxylic acid using potassium hydroxide (KOH) in methanol/water. For example, refluxing ethyl 2-[(hydroxyimino)methyl]-1,3-thiazole-5-carboxylate with 1.5 M KOH for 4 hours yields this compound. Acidification to pH 3 with dilute HCl precipitates the product, which is isolated via filtration and dried under vacuum (yield: 92–96%).

Alternative Synthetic Pathways

Direct Oxidation of Dihalomethyl Precursors

Patent US3274207A describes a route where 2-(dichloromethyl)-1,3-thiazole-5-carboxylate is hydrolyzed to the aldehyde using H₂SO₄/HNO₃, bypassing the hydroxymethyl intermediate. This method reduces step count but requires stringent control over oxidation conditions to prevent over-oxidation to the carboxylic acid.

Analytical Validation and Characterization

Analytical Technique Key Findings Reference
FTIR νC=O at 1680 cm⁻¹ (carboxylic acid); νN–O at 950 cm⁻¹ (oxime)
¹H NMR (DMSO-d6) δ 8.3 (s, 1H, =N–OH); δ 13.1 (s, 1H, COOH); δ 7.9 (s, 1H, thiazole-H)
LC-MS m/z 199.0 [M+H]⁺ (calculated: 199.03)
XRD Crystalline structure confirms planar thiazole ring and oxime geometry

Challenges and Optimization Opportunities

  • Oxidation Selectivity : Over-oxidation of the aldehyde to carboxylic acid during HNO₃/H₂SO₄ treatment remains a bottleneck. Substituting milder oxidants like pyridinium chlorochromate (PCC) could improve selectivity.
  • Ester Hydrolysis Side Reactions : Prolonged exposure to strong base may degrade the oxime group. Optimizing reaction time (≤4 hours) and temperature (≤70°C) mitigates this risk.
  • Solvent Compatibility : Ethanol/water mixtures enhance oxime stability compared to pure aqueous systems, reducing side-product formation.

Chemical Reactions Analysis

Types of Reactions

2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

    Reduction: The hydroxyimino group can be reduced to form amino derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its hydroxyimino and thiazole moieties. These interactions can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of 2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid, highlighting substituent differences and their implications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound - 2: (Hydroxyimino)methyl
- 5: Carboxylic acid
C₆H₅N₂O₃S Potential bioactivity in enzyme inhibition; high polarity due to N-OH and COOH groups. N/A*
2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid - 2: Methyl(phenyl)amino
- 5: Carboxylic acid
C₁₁H₁₀N₂O₂S Enhanced lipophilicity due to phenyl group; used in drug discovery for kinase inhibition.
2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid - 2: (4-Fluorophenoxy)methyl
- 4: Methyl
- 5: Carboxylic acid
C₁₂H₁₀FNO₃S Improved metabolic stability; fluorinated aryl group enhances binding to hydrophobic pockets.
2-({[(tert-Butoxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid - 2: Boc-protected aminomethyl
- 5: Carboxylic acid
C₁₀H₁₅N₂O₄S Used as a peptide-mimetic building block; Boc group aids in solubility and synthetic handling.
4-Methyl-2-[[3-(trifluoromethyl)phenyl]amino]-1,3-thiazole-5-carboxylic acid - 2: 3-Trifluoromethylphenylamino
- 4: Methyl
- 5: Carboxylic acid
C₁₂H₁₀F₃N₃O₂S CF₃ group enhances electron-withdrawing effects; studied for antitumor activity.

Note: Direct references to the target compound are absent in the provided evidence; structural inferences are based on naming conventions and related data.

Polarity and Solubility
  • The hydroxyimino group in the target compound increases polarity compared to analogues with lipophilic substituents (e.g., phenyl or tert-butoxy groups). This may enhance aqueous solubility but reduce membrane permeability .
  • Fluorinated derivatives (e.g., 2-[(4-fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid) exhibit balanced lipophilicity, making them suitable for oral bioavailability studies .

Stability and Metabolic Considerations

  • The hydroxyimino group may confer susceptibility to enzymatic degradation (e.g., via reductases), whereas fluorinated or methylated analogues exhibit improved metabolic stability .
  • Carboxylic acid moieties in all analogues facilitate salt formation, enhancing crystallinity and storage stability.

Biological Activity

2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a hydroxyimino group in conjunction with a thiazole ring enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula for this compound is C6H6N2O3SC_6H_6N_2O_3S, with a molar mass of approximately 186.19 g/mol. This compound features a thiazole ring, which is known for its biological activity, and the hydroxyimino group, which may enhance its reactivity and selectivity towards biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial properties. Preliminary studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's interaction with bacterial resistance mechanisms is an area of ongoing investigation.

Compound Activity Target Organisms Reference
This compoundAntimicrobialVarious bacterial strains
N-[(hydroxyimino)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamideAntimicrobialBacteria

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. Studies suggest that it may inhibit specific pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases.

Anticancer Potential

The anticancer activity of thiazole derivatives has been highlighted in several studies. Compounds similar to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. This is particularly relevant for developing new chemotherapeutic agents.

Case Studies and Research Findings

  • Antitubercular Activity : A study focused on structurally related thiazole compounds indicated that they possess strong bactericidal activity against Mycobacterium tuberculosis. The compounds were noted for their low cytotoxicity towards eukaryotic cells and high selectivity towards other microorganisms .
  • Histone Deacetylase Inhibition : Thiazolyl-based hydroxamic acids have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. Some derivatives exhibited moderate to high HDAC inhibitory activity, correlating with antiproliferative effects in cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural Feature Impact on Activity
Hydroxyimino GroupEnhances reactivity and selectivity towards biological targets
Thiazole RingKnown for broad-spectrum antimicrobial and anticancer activities
Carboxylic Acid GroupContributes to solubility and bioavailability

Q & A

Q. What synthetic routes are recommended for preparing 2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via cyclization of precursors such as 2-aminothiazole derivatives with chloroacetic acid, followed by hydrolysis to introduce the hydroxyimino group. Reaction efficiency is typically monitored using thin-layer chromatography (TLC) to track intermediates and high-performance liquid chromatography (HPLC) to confirm final purity (≥97%). For example, similar thiazole-carboxylic acid syntheses employ DCM/DMF solvent systems with coupling reagents like Oxyma . Adjusting reaction time and temperature (e.g., reflux vs. room temperature) can optimize yields.

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC with UV detection (λ = 254 nm) to quantify purity (≥97% as per CAS specifications) .
  • FTIR to confirm functional groups (e.g., hydroxyimino C=N-O stretch at ~1650 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .
  • NMR (¹H/¹³C) to verify regiochemistry and substituent positions. For instance, the thiazole ring protons resonate at δ 7.5–8.5 ppm, while the hydroxyimino methyl group appears at δ 2.5–3.0 ppm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions) during characterization?

  • Methodological Answer :
  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT simulations). For example, used computational docking to validate ligand-binding conformations .
  • Isolate intermediates : Reproduce synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts.
  • Alternative techniques : Employ mass spectrometry (HRMS) to confirm molecular ion peaks and rule out contamination .

Q. What strategies optimize the coupling efficiency of this compound with biomolecular targets (e.g., peptides or proteins) in drug discovery?

  • Methodological Answer :
  • Activation reagents : Use carbodiimides (e.g., EDC) with NHS esters to enhance carboxylic acid reactivity. highlights coupling with piperidine derivatives using tert-butoxycarbonyl (Boc) protection .
  • Solvent optimization : Polar aprotic solvents like DMF improve solubility, while additives (e.g., HOBt) suppress racemization .
  • Kinetic monitoring : Track coupling progress via UV-Vis spectroscopy (e.g., loss of NHS ester absorbance at 260 nm) .

Q. How can computational modeling predict the binding affinity of this compound to biological targets, and what validation methods are recommended?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., xanthine oxidase for hyperuricemia applications). references febuxostat’s binding mode, which shares structural similarities .
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å).
  • Experimental validation : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Notes for Experimental Design

  • Scale-up considerations : Pilot-scale syntheses () recommend continuous flow reactors to maintain yield consistency .
  • Biological activity : Thiazole-carboxylic acids exhibit anti-inflammatory and xanthine oxidase inhibitory properties, as seen in febuxostat (). Test in vitro enzyme inhibition assays at 10–100 µM concentrations .

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